[1-(4-Iodophenyl)ethyl](2-methylpropyl)amine
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Overview
Description
1-(4-Iodophenyl)ethylamine: is an organic compound characterized by the presence of an iodophenyl group attached to an ethyl chain, which is further connected to a 2-methylpropyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)ethylamine typically involves the iodination of a phenyl ethylamine precursor followed by the introduction of the 2-methylpropyl amine group. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the para position of the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The process would also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding imines or oximes.
Reduction: Reduction reactions can target the iodophenyl group, potentially converting it to a phenyl group through deiodination.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents are typically employed.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It can serve as a probe in biochemical studies to investigate the interactions of iodinated compounds with biological macromolecules.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: It can be used in the development of novel materials with unique properties, such as high refractive indices or specific binding affinities.
Mechanism of Action
The mechanism by which 1-(4-Iodophenyl)ethylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodophenyl group can enhance binding affinity through halogen bonding, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)ethylamine
- 1-(4-Chlorophenyl)ethylamine
- 1-(4-Fluorophenyl)ethylamine
Comparison:
- Halogen Size and Reactivity: The iodine atom in 1-(4-Iodophenyl)ethylamine is larger and more polarizable compared to bromine, chlorine, and fluorine, which can influence the compound’s reactivity and binding properties.
- Binding Affinity: The presence of iodine can enhance binding affinity through halogen bonding, making it potentially more effective in certain applications compared to its bromine, chlorine, and fluorine analogs.
This detailed article provides a comprehensive overview of 1-(4-Iodophenyl)ethylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H18IN |
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Molecular Weight |
303.18 g/mol |
IUPAC Name |
N-[1-(4-iodophenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H18IN/c1-9(2)8-14-10(3)11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3 |
InChI Key |
BBOXAMXNZAVWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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